molecular formula C12H12N2O3 B2998372 4-[(4-methoxyphenyl)methyl]-1H-pyrazine-2,3-dione CAS No. 892279-00-4

4-[(4-methoxyphenyl)methyl]-1H-pyrazine-2,3-dione

Cat. No.: B2998372
CAS No.: 892279-00-4
M. Wt: 232.239
InChI Key: YAOUPMMRIJHBGH-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)methyl]-1H-pyrazine-2,3-dione is an organic compound characterized by a pyrazine ring substituted with a methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methoxyphenyl)methyl]-1H-pyrazine-2,3-dione typically involves the reaction of 4-methoxybenzylamine with pyrazine-2,3-dione under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as ethanol, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxyphenyl)methyl]-1H-pyrazine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

4-[(4-Methoxyphenyl)methyl]-1H-pyrazine-2,3-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-methoxyphenyl)methyl]-1H-pyrazine-2,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to active sites of enzymes, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl derivatives: Compounds like 4-methoxyphenylamine and 4-methoxyphenylacetic acid share structural similarities.

    Pyrazine derivatives: Compounds such as pyrazine-2,3-dione and 2,3-dimethylpyrazine are structurally related.

Uniqueness

4-[(4-Methoxyphenyl)methyl]-1H-pyrazine-2,3-dione is unique due to the specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its methoxyphenylmethyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]-1H-pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)8-14-7-6-13-11(15)12(14)16/h2-7H,8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOUPMMRIJHBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CNC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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